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Compound of Interest

Compound Name: 1,3,5-Triphenylbenzene

Cat. No.: B1329565 Get Quote

A Comparative Guide to Confirming the Crystal
Structure of 1,3,5-Triphenylbenzene
For researchers, scientists, and professionals in drug development, the precise determination

of a molecule's three-dimensional structure is a critical step in understanding its function and

properties. This guide provides a comprehensive comparison of single-crystal X-ray diffraction

(XRD) and alternative methods for confirming the crystal structure of 1,3,5-Triphenylbenzene,

a key building block in various chemical applications. Experimental data and detailed protocols

are presented to support this analysis.

Unambiguous Structure Determination with Single-
Crystal XRD
Single-crystal X-ray diffraction is the definitive method for elucidating the atomic arrangement

within a crystalline solid. This technique provides unparalleled accuracy in determining bond

lengths, bond angles, and overall molecular conformation.

Crystallographic Data for 1,3,5-Triphenylbenzene
The crystallographic parameters for 1,3,5-Triphenylbenzene, as determined by single-crystal

XRD, are summarized in the table below. These values represent the fundamental unit of the

crystal lattice and the symmetry of the molecular packing.
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Parameter Value Reference

Crystal System Orthorhombic [1][2]

Space Group Pna2₁ [1][2]

Unit Cell Dimensions

a 7.55 Å [1]

b 19.76 Å [1]

c 11.22 Å [1]

Molecules per Unit Cell (Z) 4 [1]

Calculated Density 1.205 g/cm³ [1]

Experimental Protocol for Single-Crystal XRD Analysis
The process of determining a crystal structure using single-crystal XRD follows a well-defined

workflow, from crystal preparation to data analysis.

Crystal Growth and Selection: High-quality single crystals of 1,3,5-Triphenylbenzene are

essential for successful XRD analysis. Slow evaporation of a saturated solution (e.g., in

ether or an ether/alcohol mixture) is a common method for growing suitable crystals.[1] A

well-formed crystal with sharp faces and dimensions on the order of 0.1-0.5 mm is selected

under a microscope.

Mounting and Data Collection: The selected crystal is mounted on a goniometer head. The

crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations and radiation damage. A modern single-crystal X-ray diffractometer equipped with

a sensitive detector is used to collect the diffraction data. The crystal is rotated in the X-ray

beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The initial crystal structure is solved using direct

methods or Patterson methods. This initial model is then refined against the experimental

data to improve the atomic positions, and thermal parameters, and to minimize the difference
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between the observed and calculated structure factors. The quality of the final structure is

assessed using metrics such as the R-factor and goodness-of-fit.

Alternative Methods for Crystal Structure Analysis
While single-crystal XRD is the gold standard, several alternative techniques can provide

valuable structural information, particularly when suitable single crystals are not available.

Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline samples.[3]

While it does not provide the same level of detail as single-crystal XRD, PXRD is excellent

for phase identification and can be used for structure determination through methods like

Rietveld refinement, especially when a plausible structural model is available.[4]

Three-Dimensional Electron Diffraction (3DED): A powerful technique for analyzing

nanocrystalline materials that are too small for conventional X-ray diffraction.[5] 3DED can

provide complete crystal structures from sub-micron sized crystals.

Crystal Structure Prediction (CSP): Computational methods are used to predict the most

stable crystal packing arrangements of a molecule.[5] When combined with experimental

powder diffraction data, CSP can be a powerful tool for structure elucidation.

Magnetically Textured Powders: For certain materials, applying a strong magnetic field

during sample preparation can induce a preferential orientation of the microcrystals. This

"texturing" can simplify the diffraction pattern and facilitate structure determination from

powder data.[6][7]

Experimental Workflow: Single-Crystal XRD
The following diagram illustrates the key stages involved in determining a crystal structure

using single-crystal X-ray diffraction.
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Experimental Phase

Data Analysis Phase
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Workflow for single-crystal X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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